2-{[1-(2,4-Difluorophenyl)ethyl]amino}propan-1-ol

Antifungal CYP51 Aspergillus

2-{[1-(2,4-Difluorophenyl)ethyl]amino}propan-1-ol (CAS 1153903-01-5) is a synthetic, fluorinated β-amino alcohol with the molecular formula C₁₁H₁₅F₂NO and a molecular weight of 215.24 g/mol. The compound features a 2,4-difluorophenyl group—a privileged scaffold in azole antifungal (e.g., fluconazole) and fluoroquinolone antibacterial drug design—linked via a chiral ethylamino bridge to a primary alcohol (propan-1-ol) terminus.

Molecular Formula C11H15F2NO
Molecular Weight 215.24 g/mol
Cat. No. B13242817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(2,4-Difluorophenyl)ethyl]amino}propan-1-ol
Molecular FormulaC11H15F2NO
Molecular Weight215.24 g/mol
Structural Identifiers
SMILESCC(CO)NC(C)C1=C(C=C(C=C1)F)F
InChIInChI=1S/C11H15F2NO/c1-7(6-15)14-8(2)10-4-3-9(12)5-11(10)13/h3-5,7-8,14-15H,6H2,1-2H3
InChIKeyGPRRYQXYQCICAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[1-(2,4-Difluorophenyl)ethyl]amino}propan-1-ol: A Fluorinated β-Amino Alcohol Scaffold for Antifungal and Antibacterial Research


2-{[1-(2,4-Difluorophenyl)ethyl]amino}propan-1-ol (CAS 1153903-01-5) is a synthetic, fluorinated β-amino alcohol with the molecular formula C₁₁H₁₅F₂NO and a molecular weight of 215.24 g/mol . The compound features a 2,4-difluorophenyl group—a privileged scaffold in azole antifungal (e.g., fluconazole) and fluoroquinolone antibacterial drug design—linked via a chiral ethylamino bridge to a primary alcohol (propan-1-ol) terminus [1][2]. It is commercially available as a research chemical, typically at 95% purity, and is stored sealed in dry conditions at 2–8 °C .

Fluorinated β-amino alcohol scaffold for antifungal and antibacterial screening
2,4-Difluorophenyl pharmacophore aligned with azole antifungal SAR
Primary alcohol handle supports prodrug and derivatization chemistry

Why 2-{[1-(2,4-Difluorophenyl)ethyl]amino}propan-1-ol Cannot Be Replaced by a Generic Analog


Within the family of 2,4-difluorophenyl amino alcohols, substitution is not trivial. The biological activity of this scaffold is highly sensitive to three structural variables: (i) the fluorine substitution pattern on the phenyl ring (2,4-difluoro vs. 2,5-difluoro), where the 2-fluoro position is critical for potent antifungal activity against Aspergillus species [1]; (ii) the oxidation state of the alcohol (primary propan-1-ol vs. secondary propan-2-ol), which governs both chemical reactivity and metabolic stability [2]; and (iii) the linker length between the chiral center and the amine (ethyl vs. methyl), which markedly alters lipophilicity as shown by the 0.56 LogP unit difference between the ethyl-linked target and its methyl-linked benzyl analog . Generic interchange without confirming these sub-molecular features risks selecting a compound with fundamentally different physicochemical and, by extension, biological properties.

2,5-Difluoro Regioisomer
May compromise anti-Aspergillus activity; SAR shows 2-fluoro position is critical for CYP51 target engagement in azole analogs.
Secondary Alcohol Isomer
Propan-2-ol isomer follows a different metabolic pathway (ketone formation) and offers distinct derivatization reactivity, limiting direct substitution.
Primary Amine Analog
Lower basicity and altered CYP-mediated N-dealkylation profile may shift ionization-dependent binding and metabolic stability in cell-based assays.

Quantitative Differentiation Evidence for 2-{[1-(2,4-Difluorophenyl)ethyl]amino}propan-1-ol


2,4-Difluoro vs. 2,5-Difluoro Regioisomerism: Critical for Antifungal Potency

The target compound bears a 2,4-difluorophenyl substitution pattern, while the commercially available regioisomer 2-[1-(2,5-difluorophenyl)ethylamino]propan-1-ol (CAS 1154992-60-5) carries fluorine atoms at the 2- and 5-positions . Published structure-activity relationship (SAR) studies on closely related 2,4-difluorophenyl-containing azole antifungals demonstrate that the presence of a fluorine atom specifically at the 2-position (ortho) of the benzene ring is essential for strong activity against Aspergillus species, with compounds bearing the 2-fluoro substituent showing substantially lower MIC values than analogs lacking this feature [1]. Although direct MIC data for the target compound itself have not been published, the class-level SAR evidence indicates that the 2,4-difluoro pattern is the privileged configuration for antifungal target engagement, and selection of the 2,5-difluoro regioisomer would be expected to compromise this activity.

2,4-Difluoro vs. 2,5-Difluoro
Class-level inference
2-Fluoro substituent essential for strong anti-Aspergillus activity in CS-758 analog series
Supports antifungal screening context
Data to verify for this specific compound
Antifungal CYP51 Aspergillus

Lipophilicity (LogP) Differentiation vs. Benzyl Amino Alcohol Analog

The target compound (CAS 1153903-01-5) has a computed LogP of 1.9962, which is 0.56 units higher than that of its closest benzyl analog, 2-{[(2,4-difluorophenyl)methyl]amino}propan-1-ol (CAS 1154900-82-9), which has a computed LogP of 1.4352 . Both compounds share the same TPSA (32.26), H-bond donor/acceptor counts (2/2), and rotatable bond count (4) . The structural basis for this difference is the additional methylene group in the ethyl linker (target) versus the methyl linker (analog). A ΔLogP of +0.56 translates to approximately 3.6-fold higher lipophilicity, which can materially affect membrane permeability, CNS penetration potential, and non-specific protein binding in biological assays.

LogP vs. Benzyl Analog
Cross-study comparable
ΔLogP = +0.56 (1.9962 vs. 1.4352) → ~3.6× higher lipophilicity
May affect membrane permeability
Computed values; experimental confirmation recommended
Lipophilicity LogP Permeability

Primary Alcohol (propan-1-ol) vs. Secondary Alcohol (propan-2-ol) Backbone: Implications for Metabolic Stability and Derivatization

The target compound features a primary alcohol (propan-1-ol) terminus, in contrast to its constitutional isomer 1-{[1-(2,4-difluorophenyl)ethyl]amino}propan-2-ol (CAS 1154991-33-9), which bears a secondary alcohol . While both isomers share identical molecular formula (C₁₁H₁₅F₂NO), molecular weight (215.24), and computed LogP/TPSA , they differ critically in the oxidation state of the alcohol carbon. Primary alcohols are metabolized by alcohol dehydrogenase (ADH) to aldehydes, whereas secondary alcohols are oxidized to ketones — two pathways with distinct kinetics and toxicological profiles [1]. Furthermore, primary alcohols offer a different reactivity profile for downstream derivatization (e.g., oxidation to carboxylic acid, esterification, or etherification) compared to secondary alcohols, providing a distinct synthetic handle.

Primary vs. Secondary Alcohol
Property comparison
Primary alcohol (propan-1-ol) oxidizes to aldehyde; secondary alcohol (propan-2-ol) to ketone
Metabolic pathway context
Alcohol oxidation pathway divergence; identical computed LogP/TPSA
Metabolic Stability Alcohol Oxidation Prodrug Design

Secondary Amine Pharmacophore: N-Ethyl Substitution vs. Primary Amine in Fluconazole Intermediate Analogs

The target compound is a secondary amine (N-ethyl substituted), distinguishing it from the primary amine analog 2-amino-3-(2,4-difluorophenyl)propan-1-ol (CAS 831191-83-4), which is a known intermediate in fluconazole synthesis . Secondary amines typically exhibit higher pKa values (approximately 10.5–11.0 for dialkylamines) compared to primary amines (approximately 9.0–10.0), resulting in a higher fraction of protonated species at physiological pH [1]. This difference in ionization state can affect solubility, membrane permeability, and binding to negatively charged biological targets. Additionally, N-alkyl substitution on the amine alters its susceptibility to N-dealkylation by cytochrome P450 enzymes compared to primary amines, which are more prone to oxidative deamination [1].

Secondary vs. Primary Amine
Class-level inference
Secondary amine (N-ethyl) has higher basicity (ΔpKa ~+1.0) and different N-dealkylation profile
Basicity and metabolism context
Inferred pKa values; no direct experimental data
Secondary Amine Basicity CYP450 Inhibition

Optimal Application Scenarios for 2-{[1-(2,4-Difluorophenyl)ethyl]amino}propan-1-ol Based on Quantitative Differentiation


Antifungal Lead Optimization: Screening Against Aspergillus Species Where 2-Fluoro Substitution Is Essential

Based on class-level SAR evidence showing that the 2-fluoro substituent on the phenyl ring is critical for anti-Aspergillus activity, the target compound—bearing the validated 2,4-difluorophenyl pharmacophore—is the appropriate choice for antifungal screening libraries targeting Aspergillus fumigatus and related species [1]. Procurement of the 2,5-difluoro regioisomer (CAS 1154992-60-5) or non-fluorinated analogs would risk missing this key SAR requirement and may produce false negatives in CYP51 inhibition screens.

Cell-Permeable Probe Design: Leveraging Elevated LogP for Intracellular Target Engagement

With a computed LogP of 1.9962—0.56 units higher than the benzyl analog (CAS 1154900-82-9)—the target compound is predicted to have approximately 3.6-fold greater lipophilicity at equivalent TPSA . This makes it the preferred scaffold for designing cell-permeable probes targeting intracellular pathogens (e.g., Cryptococcus neoformans in the CNS) or for programs where passive membrane permeability is a key selection criterion.

Prodrug Derivatization Programs Requiring a Primary Alcohol Handle

The target compound's primary alcohol (propan-1-ol) terminus provides a distinct synthetic handle for ester prodrug formation, oxidation to the carboxylic acid, or etherification—transformations not possible with the secondary alcohol isomer (CAS 1154991-33-9) without altering the alcohol oxidation state . This makes the target the appropriate choice for medicinal chemistry programs that require a primary hydroxyl group for phosphate ester or amino acid ester prodrug strategies.

Physicochemical Property Benchmarking in Fluorinated Fragment Libraries

The target compound occupies a specific property space (MW 215.24, LogP 1.9962, TPSA 32.26, 2 HBD, 2 HBA) that bridges fragment-like and lead-like chemical space . Its well-defined computed properties and commercial availability make it suitable as a benchmarking standard for assessing the property distributions of larger fluorinated amino alcohol libraries, particularly for calibrating LogP and TPSA predictions in the 2,4-difluorophenyl amino alcohol chemical series.

Application
Selection Property
Validation Focus
Antifungal screening – Aspergillus spp.
2,4-Difluorophenyl pharmacophore alignment
CYP51 inhibition assay context
Cell-permeable probe research – intracellular pathogens
Elevated lipophilicity (computed LogP)
Membrane permeability assay context
Prodrug derivatization chemistry
Primary alcohol synthetic handle
Ester/ether prodrug stability assay
Fragment library property benchmarking
Balanced property space (MW, LogP, TPSA)
Property prediction calibration
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